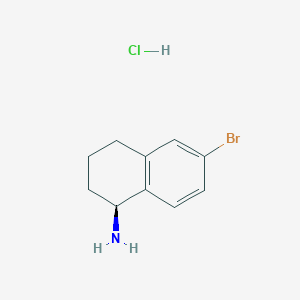

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is likely a salt formed from the reaction of an organic base, specifically the amine group in “(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine”, with hydrochloric acid . The “(S)” denotes the stereochemistry of the compound, indicating it’s a specific enantiomer or “handedness” of the molecule.

Molecular Structure Analysis

The molecular structure analysis would typically involve techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the stereochemistry.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As an amine hydrochloride, it would likely be a solid at room temperature and soluble in water . The presence of the bromine might increase its density and boiling point compared to the parent compound.Scientific Research Applications

Environmental Impact of Brominated Compounds

- Polybrominated Dibenzo-p-dioxins and Dibenzofurans: Studies have highlighted the environmental presence and toxicological impact of brominated compounds, such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which are by-products of combustion processes involving brominated flame retardants. These compounds share toxicological profiles similar to their chlorinated analogs, indicating significant environmental and health risks (Mennear & Lee, 1994); (Birnbaum, Staskal, & Diliberto, 2003).

Advanced Materials and Chemistry

- Amine-functionalized Surfaces: Research into the fabrication of surfaces with reactive chemical groups, such as amines, for biomolecule immobilization and cell colonization showcases the relevance of compounds with amine functionalities in creating bio-interactive materials. These advancements underscore the potential for (S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in similar applications, given its amine group (Siow, Britcher, Kumar, & Griesser, 2006).

Environmental Pollution and Remediation

- Degradation of Nitrogen-containing Compounds: The degradation of nitrogen-containing compounds, including amines, through advanced oxidation processes demonstrates the environmental challenges and remediation strategies associated with these substances. Such research could inform the handling and potential environmental impact of this compound (Bhat & Gogate, 2021).

Safety and Hazards

As with many organic compounds, this compound should be handled with care. The material safety data sheet (MSDS) for the specific compound should be consulted for detailed safety information. In general, amines can be irritants and have the potential to be toxic or harmful if ingested, inhaled, or come into contact with skin .

Properties

IUPAC Name |

(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-8-4-5-9-7(6-8)2-1-3-10(9)12;/h4-6,10H,1-3,12H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTQDDKJLYZDHS-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(4',6'-diphenyl[1,1':3',1''-terphenyl]-2'-olato)(2-methyl-2-phenylpropylidene) molybdenum(VI)](/img/structure/B6297001.png)

(2-methyl-2-phenylpropylidene)([1,1':3',1''-terphenyl]-2'-olato) molybdenum(VI)](/img/structure/B6297005.png)